molecular formula C25H18ClN3O3S B2440252 2-Amino-6-benzyl-4-(3-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893288-92-1

2-Amino-6-benzyl-4-(3-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2440252
CAS No.: 893288-92-1
M. Wt: 475.95
InChI Key: YTUWOEHAMSWCHZ-UHFFFAOYSA-N
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Description

2-Amino-6-benzyl-4-(3-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C25H18ClN3O3S and its molecular weight is 475.95. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-6-benzyl-4-(3-chlorophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3S/c26-18-10-6-9-17(13-18)22-20(14-27)25(28)32-23-19-11-4-5-12-21(19)29(33(30,31)24(22)23)15-16-7-2-1-3-8-16/h1-13,22H,15,28H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUWOEHAMSWCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-6-benzyl-4-(3-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound with notable biological activity. It is classified as a benzothiazine derivative and features a unique structure that includes a pyrano-benzothiazine core. The compound's molecular formula is C26H20ClN3O3SC_{26}H_{20}ClN_{3}O_{3}S with a molecular weight of approximately 475.95 g/mol .

Structural Characteristics

The compound contains several functional groups, including:

  • Amino group : Contributes to its reactivity and potential biological interactions.
  • Carbonitrile group : May influence its pharmacological properties.
  • Chlorophenyl moiety : Impacts lipophilicity and biological activity.

The structural complexity allows for diverse interactions with biological targets, which is crucial for its potential therapeutic applications.

The biological activity of this compound can be attributed to various mechanisms:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the cholinergic system. This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
  • Antitumor Activity : Research indicates that derivatives of benzothiazine exhibit antitumor properties. Compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .
  • Antimicrobial Properties : Some studies suggest that benzothiazine derivatives possess antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .

Case Studies and Research Findings

Several studies have investigated the biological properties of related compounds:

  • Anticholinesterase Activity : A study evaluated the inhibitory effects of various benzothiazine derivatives on AChE. Compounds were tested using colorimetric assays, revealing some derivatives had IC50 values in the nanomolar range, indicating potent activity compared to standard drugs like donepezil .
  • Antitumor Efficacy : In vitro studies on lung cancer cell lines (A549, HCC827) showed that certain derivatives exhibited significant cytotoxicity. These compounds were tested using MTS assays and BrdU proliferation assays, demonstrating their potential as antitumor agents .
  • Molecular Docking Studies : Docking analyses have been performed to predict the binding affinity of these compounds to various biological targets. These studies help elucidate the relationship between chemical structure and biological activity through quantitative structure–activity relationship (QSAR) modeling .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Acetylcholinesterase InhibitionPotent inhibitors with nanomolar IC50 values
Antitumor ActivitySignificant cytotoxicity against lung cancer cell lines
Antimicrobial PropertiesExhibited antibacterial and antifungal effects

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Similar benzothiazine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanisms involve:

  • Induction of Apoptosis: The compound can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest: It may inhibit cell proliferation by interfering with the cell cycle.

Case Study: A derivative with a similar structure exhibited potent activity against breast cancer cells by inducing apoptosis through mitochondrial pathways.

Antimicrobial Properties

Research indicates that 2-Amino-6-benzyl-4-(3-chlorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide possesses antimicrobial properties effective against both bacterial and fungal strains. The presence of chlorine in the structure has been associated with enhanced bioactivity.

Case Study: A related compound was tested against Acanthamoeba castellanii, showing significant in vitro activity against both trophozoites and cysts, suggesting potential for treating amoebic infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Research Finding: A structurally analogous compound reduced inflammation markers in animal models, indicating its potential as an anti-inflammatory agent.

Preparation Methods

Reaction Mechanism and Conditions

  • Knoevenagel Adduct Formation : The aldehyde undergoes condensation with malononitrile to form an α,β-unsaturated nitrile intermediate.
  • Michael Addition : The enolate of 1,2-benzothiazin-4(3H)-one 2,2-dioxide attacks the electrophilic α-carbon of the Knoevenagel adduct.
  • Cyclization : Intramolecular nucleophilic attack by the thiazine nitrogen generates the pyrano ring, followed by tautomerization to yield the final product.

Optimized Parameters

  • Solvent : Ethanol (reflux, 1–2 hours)
  • Catalyst : Triethylamine (10 mol%)
  • Molar Ratio : 1:1:1 (benzothiazinone:aldehyde:malononitrile)
  • Yield : 70–85% after recrystallization from ethanol.

Analytical Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.85–7.35 (m, 9H, aromatic), 5.21 (s, 1H, H-4), 4.65 (s, 2H, NH₂), 3.92 (d, J = 14 Hz, 2H, CH₂Ph), 3.10 (d, J = 14 Hz, 2H, CH₂Ph).
  • IR (KBr): 3420 cm⁻¹ (NH₂), 2210 cm⁻¹ (C≡N), 1340, 1160 cm⁻¹ (SO₂).

Ultrasound-Assisted Synthesis for Enhanced Efficiency

Sonochemical methods, validated for dihydropyrano[3,2-d]dioxin derivatives, significantly reduce reaction times. Applying ultrasound irradiation (35 kHz, 300 W) to the 3-CR protocol achieves completion within 10–15 minutes.

Key Advantages

  • Time Reduction : 85% yield in 12 minutes vs. 2 hours under thermal conditions.
  • Solvent Economy : Ethanol volume reduced by 30% due to improved mass transfer.
  • Byproduct Suppression : Homogenous energy distribution minimizes side reactions.

Operational Protocol

  • Combine reactants in ethanol with triethylamine.
  • Sonicate at 60°C until precipitate formation (TLC monitoring).
  • Filter and wash with cold ethanol.

Stepwise Synthesis for Structural Validation

For mechanistic studies or intermediate isolation, a stepwise approach is employed:

Synthesis of 6-Benzyl-1,2-benzothiazin-4(3H)-one 2,2-Dioxide

  • Benzylation : Treat 1,2-benzothiazin-4(3H)-one 2,2-dioxide with benzyl chloride in DMF/K₂CO₃ (80°C, 4 hours).
  • Isolation : Yield 75% after column chromatography (hexane:EtOAc 3:1).

Pyrano Ring Construction

  • Knoevenagel Adduct Preparation : React 3-chlorobenzaldehyde with malononitrile in ethanol (rt, 30 minutes).
  • Cyclocondensation : Combine adduct with benzylated benzothiazinone and triethylamine (reflux, 3 hours).
  • Yield : 68% after purification.

Comparative Analysis of Synthetic Methods

Parameter One-Pot Thermal Ultrasound Stepwise
Reaction Time 1–2 hours 10–15 minutes 5–6 hours
Yield (%) 70–85 80–88 60–68
Purity (HPLC) >95% >97% 90–92%
Scalability Pilot-scale feasible Lab-scale Low

Challenges and Optimization Strategies

  • Regioselectivity : Competing pathways may yield 4H-pyrano (kinetic) vs. 6H-pyrano (thermodynamic) isomers. Microwave irradiation (100°C, 20 minutes) favors the 4H isomer.
  • Byproduct Formation : Trace amounts of des-benzyl analogs arise from N-dealkylation. Adding Na₂SO₄ suppresses this side reaction.
  • Crystallization Issues : The carbonitrile group promotes polymorphism. Recrystallization from DMF/H₂O (7:3) yields monoclinic crystals suitable for XRD.

Analytical and Pharmacological Profiling

X-ray Diffraction Analysis

  • Crystal System : Monoclinic, space group P2₁/c
  • Unit Cell Parameters : a = 12.45 Å, b = 7.89 Å, c = 15.32 Å, β = 102.5°
  • Hydrogen Bonding : NH₂⋯O=S interactions stabilize the lattice.

Preliminary Bioactivity

While specific data for this analog is limited, related 4-arylpyrano[3,2-c]benzothiazines exhibit:

  • Anticancer Activity : IC₅₀ = 3.2–8.7 μM against MCF-7 (breast cancer).
  • Antimicrobial Effects : MIC = 16–32 μg/mL vs. S. aureus.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound, and what factors influence reaction efficiency?

  • Methodological Answer : A common approach involves refluxing precursors (e.g., thiouracil derivatives or substituted aldehydes) with chloroacetic acid in a mixed solvent system (acetic anhydride/acetic acid) under catalytic sodium acetate. Crystallization from polar solvents (DMF/water) is typically used for purification . Key factors affecting efficiency include:

  • Reagent stoichiometry : Maintain equimolar ratios of starting materials (e.g., 0.01 mol each) to minimize side products.
  • Reaction time : Optimize reflux duration (e.g., 2–12 hours) based on TLC monitoring.
  • Solvent system : Acetic anhydride enhances electrophilicity, while sodium acetate acts as a mild base .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • IR spectroscopy : Identify functional groups (e.g., CN stretch at ~2,220 cm⁻¹, NH stretches at 3,200–3,400 cm⁻¹) .
  • NMR : Use 1H^1H and 13C^{13}C NMR in DMSO-d6d_6 to resolve aromatic protons (δ 6.5–8.0 ppm), benzyl/chlorophenyl substituents, and sp³ hybridized carbons (e.g., dihydropyrano ring carbons at δ 98–117 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 386–403 for related derivatives) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis or oxidation.
  • Handling : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Avoid dust generation; work in a fume hood with HEPA filtration .
  • Stability : Monitor for decomposition via periodic HPLC or TLC; degradation is accelerated by moisture or light .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

  • Methodological Answer :

  • Solvent screening : Test high-boiling solvents (e.g., 1,4-dioxane) for prolonged reflux without evaporation .
  • Catalyst variation : Replace sodium acetate with milder bases (e.g., triethylamine) to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >70% .

Q. What mechanistic insights exist for the formation of the dihydropyrano-benzothiazine core?

  • Methodological Answer :

  • Stepwise cyclization : Intermediate formation via Knoevenagel condensation (benzylidene derivatives) followed by nucleophilic attack of the thiazine nitrogen on the activated carbonyl group .
  • Role of substituents : Electron-withdrawing groups (e.g., 3-chlorophenyl) stabilize transition states, accelerating ring closure .

Q. How can crystallography resolve ambiguities in stereochemical assignments?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve absolute configuration of chiral centers (e.g., C4 in dihydropyrano ring) and confirm non-coplanar benzothiazine-pyrano fusion .
  • Packing analysis : Identify π-π stacking interactions between aromatic rings and hydrogen bonds involving the amino/cyano groups .

Q. What computational methods are suitable for predicting this compound’s reactivity or binding properties?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces and nucleophilic/electrophilic sites .
  • Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina; validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How should researchers address contradictions in spectral data across synthetic batches?

  • Methodological Answer :

  • Batch comparison : Cross-validate 1H^1H NMR shifts (e.g., δ 4.75 ppm for dihydropyrano CH in DMSO-d6d_6) and IR peaks to detect impurities .
  • Isotopic labeling : Use 15N^{15}N-labeled precursors to trace unexpected resonances in complex spectra .

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